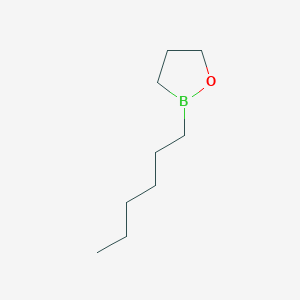
3-(4-Methoxyphenoxy)propane-1,2-diyl ditetradecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenoxy)propane-1,2-diyl ditetradecanoate is a chemical compound with the molecular formula C38H66O6 and a molecular weight of 618.93 g/mol . It is characterized by the presence of a methoxyphenoxy group attached to a propane backbone, which is further esterified with tetradecanoic acid.
Vorbereitungsmethoden
The synthesis of 3-(4-Methoxyphenoxy)propane-1,2-diyl ditetradecanoate typically involves the esterification of 3-(4-Methoxyphenoxy)propane-1,2-diol with tetradecanoic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
Analyse Chemischer Reaktionen
3-(4-Methoxyphenoxy)propane-1,2-diyl ditetradecanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxyphenoxy)propane-1,2-diyl ditetradecanoate has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving lipid metabolism and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxyphenoxy)propane-1,2-diyl ditetradecanoate involves its interaction with biological molecules through its ester and methoxyphenoxy groups. These interactions can affect various molecular targets and pathways, including enzyme inhibition and receptor binding .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(4-Methoxyphenoxy)propane-1,2-diyl ditetradecanoate include:
1,2-Diacetoxy-3-(2-methoxyphenoxy)propane: Similar structure but with acetoxy groups instead of tetradecanoate.
3-(4-Methoxyphenoxy)propane-1,2-diol: The precursor diol used in the synthesis of the ditetradecanoate ester.
The uniqueness of this compound lies in its specific esterification with tetradecanoic acid, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C38H66O6 |
|---|---|
Molekulargewicht |
618.9 g/mol |
IUPAC-Name |
[3-(4-methoxyphenoxy)-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C38H66O6/c1-4-6-8-10-12-14-16-18-20-22-24-26-37(39)43-33-36(32-42-35-30-28-34(41-3)29-31-35)44-38(40)27-25-23-21-19-17-15-13-11-9-7-5-2/h28-31,36H,4-27,32-33H2,1-3H3 |
InChI-Schlüssel |
CRVKXMDBURIECU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC1=CC=C(C=C1)OC)OC(=O)CCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


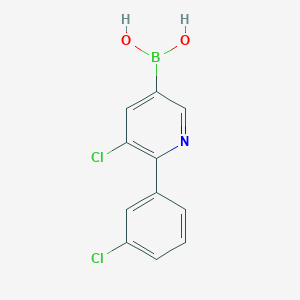

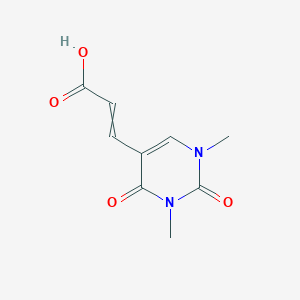
![2-[2-Bromo-4-(trifluoromethoxy)phenoxy]-1,3-difluoro-5-(trifluoromethyl)benzene](/img/structure/B14084967.png)
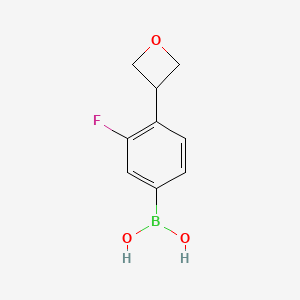
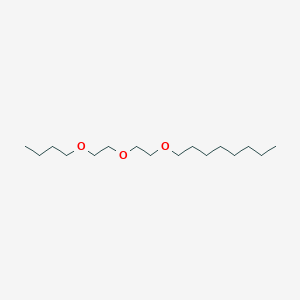
![N-[3-(Trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide](/img/structure/B14084990.png)

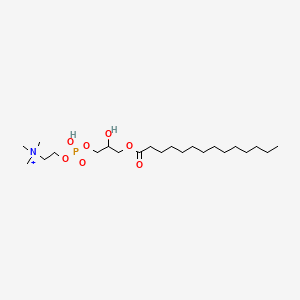
![1-(4-Butoxy-3-methoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085002.png)
![7-Bromo-1-(3,4-dichlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085010.png)
![dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B14085026.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8,9S)-cinchonan-9-ylurea](/img/structure/B14085032.png)
